molecular formula C9H18O2S B13790215 2-Mercaptoethyl heptanoate CAS No. 22909-87-1

2-Mercaptoethyl heptanoate

Cat. No.: B13790215
CAS No.: 22909-87-1
M. Wt: 190.31 g/mol
InChI Key: RAQXZZCIQKGGNI-UHFFFAOYSA-N
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Description

2-Mercaptoethyl heptanoate is an organic compound with the molecular formula C9H18O2S. It is a colorless to pale yellow liquid with a strong odor. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in 2-mercaptoethyl heptanoate undergoes hydrolysis under acidic or basic conditions to yield heptanoic acid and 2-mercaptoethanol. This reaction is pivotal for controlled degradation in environmental or biological systems.

  • Conditions :

    • Acidic: Catalyzed by H₂SO₄ or HCl at elevated temperatures (70–100°C).

    • Basic: NaOH or KOH in aqueous ethanol at 25–60°C.

  • Mechanism : Nucleophilic attack by water (acidic) or hydroxide ions (basic) at the ester carbonyl carbon, followed by cleavage of the ester bond.

  • Applications : Synthesis of carboxylic acids or thiols for downstream modifications.

Thiol-Ene and Thiol-Yne Reactions

The thiol group participates in radical-mediated additions to alkenes (thiol-ene) or alkynes (thiol-yne), forming thioether linkages. These reactions are foundational in polymer and materials chemistry.

  • Conditions :

    • UV light (365 nm) or thermal initiation (60–80°C) with a radical initiator (e.g., AIBN) .

  • Products :

    • Thiol-ene: Linear thioether polymers (e.g., for hydrogels or coatings) .

    • Thiol-yne: Branched or cross-linked architectures .

  • Applications : Stabilizers in halogen-containing polymers, photoresponsive materials .

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, attacking electrophilic centers in alkyl halides, epoxides, or carbonyl compounds.

  • Reactions :

    • With alkyl halides : Forms thioethers (e.g., R-S-R').

    • With epoxides : Ring-opening to generate β-hydroxysulfides.

  • Mechanism : SN₂ displacement or acid-catalyzed epoxy cleavage.

  • Applications : Synthesis of organotin stabilizers (e.g., for PVC) .

Oxidation and Redox Reactions

The thiol group undergoes oxidation to form disulfides (-S-S-), a reversible process with implications in redox biology.

  • Conditions :

    • Mild oxidants: O₂, H₂O₂, or I₂ at room temperature.

  • Products :

    • Disulfide dimer of this compound.

  • Biological Relevance : Mimics glutathione-like redox activity, potentially mitigating oxidative stress.

Reactions with Organotin Compounds

This compound reacts with organotin oxides or halides to form stabilizers for halogenated polymers like PVC.

  • Synthesis :

    • Step 1 : Esterification of 2-mercaptoethanol with heptanoic acid .

    • Step 2 : Reaction with di-organotin oxide (e.g., (R₂Sn)₂O) to form organotin mercaptoalkyl carboxylates .

  • Reaction Table :

    ReactantProductApplication
    (C₄H₉)₂SnCl₂(C₄H₉)₂Sn(SCH₂CH₂OCOC₆H₁₃)₂Thermal stabilizer for PVC
    (C₈H₁₇)₂SnO(C₈H₁₇)₂Sn(SCH₂CH₂OCOC₆H₁₃)₂Lubricant additive

Chain Transfer in Polymerization

In free-radical polymerization, this compound acts as a chain-transfer agent, controlling polymer molecular weight.

  • Mechanism :

    • Thiol hydrogen abstraction by a propagating polymer radical, terminating the chain and initiating a new one .

  • Impact : Reduces polymer molecular weight and polydispersity .

Biological Interactions

While not a primary focus, preliminary studies suggest interactions with cellular redox systems:

  • Antioxidant Activity : Scavenges ROS via thiol-disulfide exchange.

  • Enzyme Interactions : Potential substrate for glutathione peroxidase mimics.

Biological Activity

2-Mercaptoethyl heptanoate (CAS Number: 22909-87-1) is a thiol compound that has garnered attention for its diverse biological activities. This article explores its antioxidant and antimicrobial properties, synthesis, and potential applications in various fields, supported by relevant studies and findings.

This compound is characterized by the presence of a thiol (-SH) group, which is known for its reducing properties. This compound can be synthesized through various methods, typically involving the reaction of heptanoic acid derivatives with mercaptoethanol.

Antioxidant Activity

Mechanism of Action
Thiol compounds like this compound are effective antioxidants due to their ability to donate electrons, thereby neutralizing free radicals. This action helps in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings
A study highlighted the antioxidant properties of thiols, indicating that they can significantly reduce oxidative damage in biological systems. The ability of this compound to act as a reducing agent suggests its potential utility in formulations aimed at combating oxidative stress.

Antimicrobial Activity

Broad-Spectrum Efficacy
Research has indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes due to the interaction of thiol groups with essential sulfhydryl groups in microbial enzymes.

Case Studies
In one study, various thiol compounds were tested for their antimicrobial efficacy. This compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in food and pharmaceutical industries.

Synthesis and Characterization

The synthesis of this compound can be achieved through the following general reaction:

Heptanoic Acid+Mercaptoethanol2 Mercaptoethyl Heptanoate+Water\text{Heptanoic Acid}+\text{Mercaptoethanol}\rightarrow \text{2 Mercaptoethyl Heptanoate}+\text{Water}

This reaction typically requires catalysts such as sulfuric acid or other acid catalysts to facilitate esterification.

Applications

  • Pharmaceuticals : Due to its antioxidant and antimicrobial properties, this compound could be explored as an active ingredient in drug formulations aimed at treating infections or oxidative stress-related conditions.
  • Cosmetics : Its ability to neutralize free radicals makes it a candidate for inclusion in skincare products designed to protect against environmental damage.
  • Food Preservation : The antimicrobial properties suggest potential applications in extending the shelf life of food products by preventing microbial growth.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-Mercaptoethyl heptanoate with high purity?

  • Methodological Answer : Synthesis can follow protocols for analogous thiol esters, such as 2-Mercaptoethyl sulfide ( ) or 2-Mercaptoacetamide ( ). Key steps include:

  • Esterification : React heptanoic acid with 2-mercaptoethanol under acid catalysis (e.g., H₂SO₄) in anhydrous conditions.
  • Purification : Use fractional distillation or preparative chromatography to isolate the product. Validate purity via GC-MS or NMR, referencing spectral libraries for structural confirmation .
    • Quality Control : Monitor reaction progress using TLC (Rf comparison) and quantify thiol content via Ellman’s assay to ensure minimal oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (e.g., δ ~2.5–2.8 ppm for -SH protons, δ ~4.2 ppm for -CH₂-O-CO- groups) and compare to ethyl heptanoate radical data ( ).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 176.1 for [M+H]⁺) and fragmentation patterns.
  • FT-IR : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and thiol (-SH) vibrations (~2550 cm⁻¹).
    • Cross-Validation : Compare results with databases (e.g., PubChem) for analogous compounds .

Q. How can liquid-liquid extraction conditions be optimized for isolating this compound from aqueous mixtures?

  • Methodological Answer :

  • Phase Equilibrium Studies : Design ternary systems (water/organic solvent/analyte) based on ethyl heptanoate solubility data (). Test solvents like ethyl acetate or dichloromethane.
  • Tie-Line Analysis : Measure distribution coefficients (D) and separation factors (S) at 288.15–308.15 K. Use Othmer-Tobias or Hand correlations to validate experimental consistency .
  • Parameter Optimization : Adjust pH to protonate thiol groups, reducing aqueous solubility. Monitor phase separation kinetics to improve yield.

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Bias and Consistency Assessment : Apply criteria from to evaluate data quality:

Bias Risk : Prioritize studies with controlled synthesis/purification protocols.

Inconsistency : Use meta-analysis to resolve variability (e.g., log Pow discrepancies).

Indirectness : Exclude data from non-analogous compounds (e.g., ethyl heptanoate without thiol groups).

  • Experimental Replication : Reproduce conflicting results under standardized conditions (e.g., fixed temperature/purity thresholds) .

Q. What strategies improve detection sensitivity for this compound in trace-level metabolomic studies?

  • Methodological Answer :

  • Derivatization : Enhance volatility via silylation (e.g., BSTFA) for GC-MS analysis.
  • Targeted MS/MS : Use precursor ion scanning (e.g., m/z 176 → 89 for thiol-specific fragments).
  • Sample Enrichment : Employ solid-phase extraction (SPE) with thiol-reactive resins (e.g., maleimide-functionalized beads).
    • Lessons from SCFA Studies : Heptanoate removal in highlights the need for pre-analytical steps (e.g., log-transformation, outlier filtering) .

Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures (e.g., ~150–200°C based on ethyl heptanoate analogs).
  • DFT Calculations : Model bond dissociation energies (BDEs) for -SH and ester groups to identify degradation hotspots.
  • Reaction Pathway Simulation : Use software like Gaussian or ORCA to predict intermediates (e.g., heptanoic acid, mercaptoethanol) under oxidative or thermal stress .

Q. Data Presentation Guidelines

  • Tables : Include phase equilibrium parameters (e.g., D, S values) and spectroscopic peaks (NMR, IR) with error margins.
  • Statistical Validation : Report confidence intervals for replicated measurements (e.g., ±6 Mc/sec uncertainty in radical NMR data, ) .

Properties

CAS No.

22909-87-1

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

2-sulfanylethyl heptanoate

InChI

InChI=1S/C9H18O2S/c1-2-3-4-5-6-9(10)11-7-8-12/h12H,2-8H2,1H3

InChI Key

RAQXZZCIQKGGNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCS

Origin of Product

United States

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